2-(4-Isocyanatophenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isocyanatophenyl)-1,3-benzoxazole: is an organic compound characterized by the presence of an isocyanate group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenyl derivatives with benzoxazole precursors. One common method includes the use of a palladium-catalyzed oxidative carbonylation and cyclization reaction. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like dibutyltin dilaurate (DBTDL) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyureas and polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Dibutyltin dilaurate (DBTDL) is commonly used to catalyze these reactions.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2-(4-Isocyanatophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyureas and polyurethanes, which have applications in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with unique thermal and mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2-(4-Isocyanatophenyl)-1,3-benzoxazole primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols . This reactivity allows the compound to form stable urea and urethane linkages, which are crucial in the formation of polymers like polyureas and polyurethanes .
Comparison with Similar Compounds
4-Isocyanatobenzyl Cyanide: Another isocyanate compound with similar reactivity but different applications.
Methylene Diphenyl Diisocyanate (MDI): Widely used in the production of polyurethanes and has similar reactivity with nucleophiles.
Uniqueness: Its ability to form stable polymers with unique thermal and mechanical properties sets it apart from other isocyanate compounds .
Properties
CAS No. |
918435-34-4 |
---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(4-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChI Key |
LAYTZIUTRQXNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.